molecular formula C7H7BrClN B8551438 3-Bromo-4-chloro-2,6-dimethylpyridine

3-Bromo-4-chloro-2,6-dimethylpyridine

Cat. No.: B8551438
M. Wt: 220.49 g/mol
InChI Key: XUFKSABSPCNGCK-UHFFFAOYSA-N
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Description

3-Bromo-4-chloro-2,6-dimethylpyridine is a polysubstituted halogenated pyridine that serves as a valuable and versatile synthetic intermediate in organic chemistry and drug discovery research . The strategic placement of two different halogen atoms (bromine and chlorine) on the electron-deficient pyridine ring, which is further activated by methyl groups, creates a multifunctional building block that allows for sequential and site-selective cross-coupling reactions . The carbon-bromine bond is typically more reactive than the carbon-chlorine bond in palladium-catalyzed reactions, enabling chemists to selectively functionalize the 3-position of the ring while leaving the 4-chloro substituent available for subsequent derivatization or as a leaving group in nucleophilic aromatic substitution . This differential reactivity is exploited in powerful cross-coupling methodologies, such as the Suzuki-Miyaura reaction for installing aryl groups and the Sonogashira reaction for the synthesis of alkynylpyridines , facilitating the controlled construction of complex molecular architectures that are difficult to access by other means. The dimethylated pyridine core influences the molecule's physical properties and reactivity, while also contributing to the lipophilicity and steric profile of the final targets . As a key intermediate, this compound is particularly useful in the synthesis of novel heterocyclic systems, which are often scaffolds for biologically active compounds and agrochemicals . Its applications extend to materials science, where such tailored pyridine derivatives are investigated for their electronic and coordination properties. Handling Note: Handle with appropriate personal protective equipment in a well-ventilated fume hood. Intended Use: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications .

Properties

Molecular Formula

C7H7BrClN

Molecular Weight

220.49 g/mol

IUPAC Name

3-bromo-4-chloro-2,6-dimethylpyridine

InChI

InChI=1S/C7H7BrClN/c1-4-3-6(9)7(8)5(2)10-4/h3H,1-2H3

InChI Key

XUFKSABSPCNGCK-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C(=N1)C)Br)Cl

Origin of Product

United States

Comparison with Similar Compounds

Structural and Molecular Comparisons

The table below compares 3-Bromo-4-chloro-2,6-dimethylpyridine with key analogs:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Applications
This compound Br (C3), Cl (C4), CH₃ (C2, C6) C₇H₇BrClN 220.35 Pharmaceutical intermediates (inferred)
4-Bromo-2,6-dimethylpyridine Br (C4), CH₃ (C2, C6) C₇H₈BrN 185.92 Agrochemical synthesis
2-Chloro-3-cyano-4,6-dimethylpyridine Cl (C2), CN (C3), CH₃ (C4, C6) C₈H₇ClN₂ 166.45 Specialty chemical synthesis
4-Hydroxy-2,6-dimethylpyridine OH (C4), CH₃ (C2, C6) C₇H₉NO 123.15 Pesticide/pharmaceutical intermediates
3-(Bromomethyl)-2,6-dichloropyridine BrCH₂ (C3), Cl (C2, C6) C₆H₄BrCl₂N 240.91 Patent applications (e.g., EP1726590 A1)

Substituent Effects and Reactivity

  • Halogen Position : Bromine at C3 (target compound) vs. C4 (4-Bromo-2,6-dimethylpyridine) alters steric and electronic profiles. Bromine at C3 may enhance electrophilic substitution at C4 due to meta-directing effects, while chlorine at C4 could further deactivate the ring .
  • Functional Group Diversity: The cyano group in 2-Chloro-3-cyano-4,6-dimethylpyridine enables hydrolysis to carboxylic acids, unlike halogens. This expands its utility in derivatization reactions .
  • Hydroxyl vs. Halogens : 4-Hydroxy-2,6-dimethylpyridine exhibits hydrogen-bonding capability, increasing solubility in polar solvents compared to halogenated analogs .

Preparation Methods

Bromination of Prefunctionalized Pyridines

Bromination at the 3-position of pyridine derivatives often employs directing groups to achieve regioselectivity. For example, in the synthesis of 3-bromo-4-methylpyridine, 4-methyl-3-aminopyridine undergoes bromination using bromine and sodium nitrite under acidic conditions at -10°C to 0°C, yielding 95% product. This method’s success hinges on the amino group’s ability to direct electrophilic substitution.

For 3-bromo-4-chloro-2,6-dimethylpyridine, a similar approach could involve introducing a temporary amino group at the 4-position to direct bromination to the 3-position. Subsequent chlorination and deprotection steps would yield the target compound. However, the presence of methyl groups at the 2- and 6-positions may sterically hinder this pathway, necessitating optimized reaction conditions.

Table 1: Bromination Conditions for Pyridine Derivatives

SubstrateBrominating AgentTemperatureYieldSource
4-Methyl-3-aminopyridineBr₂, NaNO₂-10°C–0°C95%
2,6-Dimethyl-4-aminopyridine*Br₂, HBr0°C82%*

*Theoretical adaptation based on and.

Directed Chlorination Techniques

Electrophilic Chlorination

Chlorination at the 4-position can be achieved using sulfuryl chloride (SO₂Cl₂) or chlorine gas in the presence of Lewis acids. The methyl groups at 2 and 6 positions exert an ortho-directing effect, but their steric bulk may necessitate elevated temperatures or prolonged reaction times. For instance, the chlorination of 2,6-dimethylpyridine with SO₂Cl₂ at 80°C for 12 hours yields 4-chloro-2,6-dimethylpyridine with 75% efficiency.

Radical Chlorination

Radical-initiated chlorination using azobisisobutyronitrile (AIBN) and carbon tetrachloride (CCl₄) offers an alternative pathway. This method is less sensitive to steric hindrance and could selectively introduce chlorine at the 4-position. A hypothetical protocol involves irradiating 3-bromo-2,6-dimethylpyridine with AIBN/CCl₄ at 70°C, though experimental validation is required.

Sequential Halogenation Approaches

Bromine-Chlorine Exchange

A two-step halogenation sequence could involve initial bromination followed by chlorination. For example, 2,6-dimethylpyridine might undergo bromination at the 3-position using N-bromosuccinimide (NBS) under radical conditions, followed by chlorination at the 4-position via electrophilic substitution. This approach mirrors methods used in the synthesis of 5-bromo-3,4-dimethylpyridin-2-amine, where bromine and chlorine are introduced sequentially.

Table 2: Sequential Halogenation of 2,6-Dimethylpyridine

StepReactionConditionsIntermediateYield
1Bromination (NBS)AIBN, CCl₄, 70°C, 6h3-Bromo-2,6-dimethylpyridine68%*
2Chlorination (SO₂Cl₂)FeCl₃, 80°C, 8hTarget Compound72%*

*Theoretical yields based on analogous reactions in and.

Catalytic Cross-Coupling Methods

Nickel-Catalyzed Methylation

The introduction of methyl groups via nickel-catalyzed cross-coupling is exemplified in the synthesis of 6-bromo-7,8-dimethyl-[1,triazolo[1,5-a]pyridine. A methyl zinc reagent reacts with a brominated pyridine precursor in the presence of a nickel catalyst, enabling C–C bond formation. For this compound, this method could theoretically install methyl groups at the 2- and 6-positions early in the synthesis, followed by halogenation.

Palladium-Mediated Halogen Exchange

Palladium catalysts facilitate halogen exchange reactions, which could convert iodinated or chlorinated intermediates into brominated products. For instance, a 4-chloro-2,6-dimethylpyridine derivative might undergo Pd-catalyzed bromination using LiBr or NaBr under oxidative conditions.

Challenges and Optimization Considerations

Steric and Electronic Effects

The 2,6-dimethyl groups create significant steric hindrance, complicating electrophilic substitution at the 3- and 4-positions. Computational studies suggest that methyl groups increase the electron density at the 3- and 5-positions, making bromination at the 3-position more favorable than chlorination at the 4-position.

Purification and Yield Enhancement

Chromatographic purification of polyhalogenated pyridines is challenging due to similar polarities among intermediates. Crystallization-based methods, such as using hexane/ethyl acetate mixtures, have been effective in isolating 3-bromo-4-methylpyridine with >98% purity .

Q & A

Q. What strategies validate synthetic intermediates when commercial standards are unavailable?

  • Methodological Answer : Synthesize reference compounds via alternative routes (e.g., nucleophilic substitution) and compare spectral data. Use isotopic labeling (e.g., ¹³C-methyl groups) to track substituent positions in ambiguous cases .

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